molecular formula C12H17N3O4 B2372113 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047681-03-7

2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B2372113
CAS No.: 1047681-03-7
M. Wt: 267.285
InChI Key: SCDOHQSACGPAKR-UHFFFAOYSA-N
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Description

2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that features both amino and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild, metal-free conditions to form N-(pyridin-2-yl)amides . This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and do not require the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and pyridine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8(16)6-14-10(12(18)19)5-11(17)15-9-3-2-4-13-7-9/h2-4,7-8,10,14,16H,5-6H2,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDOHQSACGPAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(CC(=O)NC1=CN=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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